4-(2-Cyclopentylethyl)piperidine
Description
Significance of Piperidine (B6355638) Heterocycles in Synthetic Organic Chemistry and Biological Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. exlibrisgroup.comnih.govencyclopedia.pub It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comarizona.edu The widespread presence of the piperidine moiety in over 70 commercially available drugs, including several blockbuster medications, underscores its importance. exlibrisgroup.comarizona.edu
The significance of piperidine derivatives stems from their broad range of biological activities. These compounds have been shown to exhibit properties including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic effects. ijnrd.orgresearchgate.net For instance, drugs like Donepezil, used for treating Alzheimer's disease, and Minoxidil, for hair loss, feature a piperidine structure. ijnrd.orgnih.gov The versatility of the piperidine scaffold allows it to serve as a foundational structure for developing novel therapeutic agents. nih.govencyclopedia.pub
In synthetic organic chemistry, the development of efficient and cost-effective methods for synthesizing substituted piperidines is a critical area of research. nih.gov Common synthetic routes include the hydrogenation or reduction of pyridine (B92270) precursors and various cyclization reactions. nih.gov The ability to introduce chirality into the piperidine scaffold is particularly valuable, as it can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics of drug candidates. thieme-connect.comthieme-connect.com The introduction of different substituents to the piperidine ring allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets. mdpi.com
Table 1: Examples of Piperidine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
|---|---|
| Donepezil | Alzheimer's Disease nih.gov |
| Fentanyl | Analgesic (Opioid) ijnrd.org |
| Haloperidol | Antipsychotic ijnrd.org |
| Loperamide | Antidiarrheal ijnrd.org |
| Methylphenidate | Stimulant (ADHD) ijnrd.org |
| Minoxidil | Vasodilator (Hair loss) ijnrd.org |
| Paroxetine | Antidepressant (SSRI) ijnrd.org |
| Risperidone | Antipsychotic ijnrd.org |
Overview of the Cyclopentylethyl Moiety as a Structural Element in Bioactive Compounds
The cyclopentylethyl moiety, while not as extensively documented as a standalone pharmacophore, represents a lipophilic structural element. In drug design, lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net The introduction of lipophilic groups, such as the cyclopentylethyl moiety, can significantly impact a molecule's biological activity. sci-hub.se
Increasing the lipophilicity of a compound can enhance its ability to cross biological membranes, which is often a prerequisite for reaching its target site of action. youtube.com Due to the hydrophobic nature of many protein binding pockets, a higher lipophilicity can also lead to stronger binding affinity between a drug and its target. nih.gov However, excessively high lipophilicity can have detrimental effects, such as decreased aqueous solubility, increased metabolic breakdown, and a higher risk of off-target effects and toxicity. researchgate.net
Therefore, the inclusion of a moderately lipophilic group like cyclopentylethyl can be a strategic approach in drug design to balance potency and pharmacokinetic properties. The cyclic nature of the cyclopentyl group can also introduce conformational rigidity, which may contribute to a more specific interaction with a biological target. While specific examples of bioactive compounds containing a cyclopentylethyl moiety are not as common in the literature as other groups, the underlying principle of using such alkyl groups to modulate lipophilicity is a well-established strategy in medicinal chemistry. thieme-connect.comsci-hub.se
Table 2: Influence of Lipophilicity on Drug Properties
| Property | General Effect of Increased Lipophilicity |
|---|---|
| Absorption | Generally increases permeability across membranes youtube.com |
| Distribution | Can increase volume of distribution youtube.com |
| Metabolism | Often increases susceptibility to metabolic enzymes |
| Solubility | Tends to decrease aqueous solubility youtube.com |
| Target Affinity | May increase due to hydrophobic interactions |
| Toxicity | Can increase the risk of off-target effects |
Rationale for Investigating 4-(2-Cyclopentylethyl)piperidine as a Core Structure for Research
The rationale for investigating this compound as a core structure for research is based on the synergistic potential of its two key components. The piperidine ring provides a proven and versatile scaffold that is well-represented in a multitude of clinically successful drugs and is known to interact with a wide array of biological targets. exlibrisgroup.comarizona.edu Its structural flexibility allows for the introduction of various substituents to modulate its pharmacological profile. mdpi.com
Given the diverse biological activities associated with piperidine derivatives, including their roles as anticancer, anti-Alzheimer's, and antimicrobial agents, the exploration of novel derivatives like this compound is a logical step in the search for new therapeutic agents. nih.govajchem-a.com The synthesis and biological evaluation of this compound and its further derivatives could lead to the discovery of new lead compounds with unique pharmacological profiles, potentially addressing unmet medical needs. The combination of a well-established pharmacophore with a lipophilic modifying group presents a promising strategy for the development of next-generation therapeutics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
4-(2-cyclopentylethyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12/h11-13H,1-10H2 |
InChI Key |
YGIMTTDNUGISDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2CCNCC2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 2 Cyclopentylethyl Piperidine and Analogues
Retrosynthetic Analysis of the 4-(2-Cyclopentylethyl)piperidine Core
A retrosynthetic analysis of this compound reveals several logical disconnections for its synthesis. The primary disconnection point is the bond between the piperidine (B6355638) ring and the cyclopentylethyl side chain. This suggests a strategy where a pre-functionalized piperidine ring is coupled with a suitable cyclopentylethyl synthon. Alternatively, the piperidine ring itself can be disconnected, leading to acyclic precursors that can be cyclized to form the heterocyclic core. This latter approach allows for the introduction of the side chain at an earlier stage of the synthesis.
Classical and Contemporary Approaches to Piperidine Ring Synthesis
The piperidine scaffold is a common motif in a vast number of natural products and pharmaceutical agents. rsc.org Consequently, a rich variety of synthetic methods for its construction have been developed, ranging from classical cyclization reactions to modern multi-component strategies. nih.gov
Reductive Amination and Cyclization Techniques
Reductive amination is a cornerstone of amine synthesis and is widely applied to the formation of piperidine rings. researchgate.net This method typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine intermediate. Intramolecular reductive amination of δ-amino aldehydes or ketones is a direct route to the piperidine core. nih.gov For instance, an iron-catalyzed reductive amination of ϖ-amino fatty acids has been developed, where phenylsilane (B129415) serves a multifaceted role in promoting imine formation, cyclization, and subsequent reduction of the piperidinone intermediate. nih.gov Another approach involves the one-pot cyclization/reduction of halogenated amides, activated by trifluoromethanesulfonic anhydride, followed by reduction with sodium borohydride. nih.gov
A variety of reducing agents can be employed in these cyclization reactions, with borane-pyridine complex (BAP) emerging as a less toxic and cost-effective alternative to sodium cyanoborohydride (NaCNBH3). tandfonline.comtandfonline.com BAP has been successfully used in the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com
| Precursor Type | Reaction | Key Reagents | Product |
| δ-Amino aldehyde/ketone | Intramolecular Reductive Amination | Iron catalyst, Phenylsilane | Piperidine |
| Halogenated amide | Cyclization/Reduction Cascade | Trifluoromethanesulfonic anhydride, Sodium borohydride | Piperidine |
| Aldehyde and Piperidine | Reductive Amination | Borane-pyridine complex (BAP) | N-substituted Piperidine |
Aza-Michael Addition Reactions
The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides another powerful tool for piperidine synthesis. ntu.edu.sgrsc.orgresearchgate.net Intramolecular aza-Michael reactions are particularly useful for constructing the piperidine ring. nih.govrsc.org These reactions can be catalyzed by bases, acids, or even organocatalysts to achieve high yields and stereoselectivity. nih.gov For example, the use of a quinoline-based organocatalyst with trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Furthermore, a biocatalytic aza-Michael strategy using an ω-transaminase (ω-TA) has been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones. acs.org
| Reaction Type | Catalyst/Reagent | Product | Key Features |
| Intramolecular Aza-Michael | Quinoline organocatalyst, Trifluoroacetic acid | Enantiomerically enriched piperidines | High enantioselectivity |
| Biocatalytic Aza-Michael | ω-Transaminase (ω-TA) | Enantioselective piperidines | Excellent conversion and isolated yield |
| Base-induced Diastereoselective | TBAF or Cesium Carbonate | 2,6-trans-piperidines | Suitable for large-scale synthesis |
| Carbene-catalyzed | N-Heterocyclic Carbene (NHC) | Enantioselective piperidines | Good enantioselectivity and high yields |
Multi-component Reaction Schemes for Piperidine Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like piperidines. taylorfrancis.comresearchgate.net A notable example is the vinylogous Mannich reaction, inspired by the biosynthesis of piperidine alkaloids. rsc.org In this strategy, a three-component reaction between a functionalized dienolate, an aldehyde, and a chiral amine can lead to the formation of a chiral dihydropyridinone, a versatile intermediate for various piperidine compounds. rsc.org Another MCR involves the one-pot reduction of sugar-derived lactams followed by a Joullié-Ugi reaction to produce polyhydroxylated piperidine peptidomimetics. acs.org
Introduction of the 2-Cyclopentylethyl Side Chain
Once the piperidine ring is formed, or concurrently with its formation, the 2-cyclopentylethyl side chain must be introduced at the 4-position. This can be achieved through various alkylation and cross-coupling techniques.
Alkylation and Cross-Coupling Methodologies
Direct alkylation of a piperidine derivative at the 4-position can be challenging due to potential N-alkylation and over-alkylation. researchgate.netodu.edu However, by carefully choosing the substrate and reaction conditions, regioselective C-alkylation can be achieved. For instance, the generation of an enamide anion from Δ¹-piperideine allows for alkylation at the 3-position (which corresponds to the 4-position of the final product after reduction). odu.edu
More commonly, cross-coupling reactions are employed to form the carbon-carbon bond between the piperidine ring and the side chain. sigmaaldrich.com These reactions, often catalyzed by transition metals like palladium or nickel, couple an organometallic reagent with an organic halide or pseudohalide. acs.org For the synthesis of this compound, this would typically involve the reaction of a 4-halopiperidine derivative with a cyclopentylethyl organometallic reagent (e.g., a Grignard or organozinc reagent) or vice versa. core.ac.ukprinceton.edu The Negishi cross-coupling, which utilizes organozinc reagents, is particularly effective for coupling sp³-hybridized carbon centers. acs.org Recent advances have enabled the use of unactivated secondary alkyl halides in these reactions, expanding their scope. core.ac.uk
| Reaction | Catalyst | Reactants | Product |
| Negishi Cross-Coupling | Palladium or Nickel | 4-Halopiperidine, Cyclopentylethylzinc halide | This compound |
| Suzuki Cross-Coupling | Palladium | 4-Piperidinylboronic acid/ester, Cyclopentylethyl halide | This compound |
| Kumada Cross-Coupling | Nickel | 4-Piperidinyl Grignard reagent, Cyclopentylethyl halide | This compound |
Radical Functionalization Strategies
Radical functionalization strategies offer powerful methods for the formation of carbon-carbon bonds in the synthesis of piperidine derivatives. These reactions often proceed under mild conditions and can tolerate a variety of functional groups.
One general approach involves the C-H functionalization of pyridines, which can serve as precursors to piperidines. By identifying an enzyme-mimic pocket-type urea (B33335) activation reagent, a general platform for the C-4 functionalization of pyridines has been developed. This method allows for the incorporation of both ionic and radical nucleophiles to achieve alkylation and arylation. rsc.orgnih.gov Notably, highly regioselective C-4 radical arylation has been disclosed for the first time using this strategy. rsc.orgnih.gov The broad scope of nucleophiles and pyridines makes this platform applicable to the late-stage functionalization of complex molecules. rsc.orgnih.gov
Alkyl radicals, which are key intermediates in these transformations, can be generated through several methods, including C-H bond functionalization via hydrogen-atom-transfer (HAT) and C-X bond functionalization via halogen-atom-transfer (XAT). iu.edu Photoredox catalysis has emerged as a powerful tool for generating radicals under mild, visible-light-induced conditions, often avoiding the need for costly transition metals. iu.edu For instance, alkylboron species, such as alkylboronic acids and esters, can be activated by nitrogen- or oxygen-radical transfer to generate alkyl radicals for subsequent reactions. rsc.org
A specific example of radical cyclization leading to piperidine rings involves the reaction of 7-substituted-6-aza-8-bromooct-2-enoates. Cyclization with tributyltin hydride typically yields trans-2,4-disubstituted piperidines. nih.gov Interestingly, the use of tris(trimethylsilyl)silane (B43935) as the radical mediator can significantly enhance the diastereoselectivity of the cyclization. nih.gov This improvement is attributed to a cascade process involving the rearrangement of the minor stereoisomer. nih.gov
While direct radical functionalization to introduce a cyclopentylethyl group onto a pre-existing piperidine or pyridine (B92270) ring is not extensively documented, the general principles of radical C-H activation and radical addition could be applied. For example, a cyclopentylethyl radical could theoretically be generated from a corresponding halide or carboxylic acid derivative and then added to an activated pyridine or a piperidine-based radical acceptor.
Stereoselective Synthesis of this compound Derivatives
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. The stereoselective synthesis of this compound derivatives can be approached through the use of chiral auxiliaries, catalytic asymmetric methods, and enantioselective strategies for constructing the piperidine ring.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. numberanalytics.com These auxiliaries can be designed to induce high levels of stereocontrol in a variety of transformations, including alkylation and aldol (B89426) reactions. numberanalytics.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product. numberanalytics.com The selection of an appropriate chiral auxiliary is crucial and often involves screening various options and optimizing reaction conditions. numberanalytics.com Phenylglycinol-derived oxazolopiperidone lactams are versatile chiral auxiliaries that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. iu.edu
Catalytic asymmetric methods provide an efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as those based on transition metals or organocatalysts, can generate chiral products in high enantiomeric excess. nih.gov For instance, chiral phosphoric acids have been successfully employed in the synthesis of axially chiral allenes and styrenes, demonstrating their utility in controlling stereochemistry. nih.gov In the context of piperidine synthesis, an iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has been developed using the MeO-BoQPhos ligand, achieving high enantioselectivities. sigmaaldrich.com
Enantioselective Approaches to Piperidine Rings
Enantioselective strategies for the construction of the piperidine ring itself are a powerful way to access chiral piperidine derivatives. One approach involves the enantioselective addition of Grignard reagents to pyridine N-oxides in the presence of a chiral ligand, such as a lithium BINOL-ate. acs.org This method can produce optically active N-hydroxyltetrahydropyridines, which can then be reduced to the corresponding piperidines with high enantiomeric purity. acs.org
Another strategy is the dearomatization of pyridines. For example, a stepwise dearomatization/borylation of pyridines has been developed to synthesize enantioenriched 3-boryl-tetrahydropyridines. organic-chemistry.org These intermediates can be further transformed to access chiral piperidines.
The following table summarizes some general approaches to stereoselective piperidine synthesis that could be adapted for this compound derivatives.
| Method | Description | Key Features | Potential Application for this compound |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselective reactions. numberanalytics.comresearchgate.net | High diastereoselectivity, recoverable auxiliary. | An N-acyl-4-oxopiperidine derivative could be reacted with a chiral auxiliary to control the stereoselective addition of the cyclopentylethyl group. |
| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a substituted pyridine precursor. sigmaaldrich.com | High enantioselectivity, atom-economical. | Asymmetric hydrogenation of a 4-(cyclopentylethyl)pyridine could yield chiral this compound. |
| Enantioselective Grignard Addition | Addition of a Grignard reagent to a pyridine N-oxide in the presence of a chiral ligand. acs.org | Access to optically active piperidines. | Could potentially be used to introduce a cyclopentylethyl group to a pyridine N-oxide with stereocontrol. |
| Dearomatization/Borylation | Stepwise dearomatization and borylation of a pyridine to create chiral intermediates. organic-chemistry.org | Access to functionalized chiral piperidines. | A 4-substituted pyridine could undergo this process to create a chiral piperidine that is further elaborated to the target molecule. |
Post-Synthetic Functionalization of the Piperidine Nitrogen and Ring Carbons
Post-synthetic functionalization allows for the diversification of the this compound scaffold, enabling the synthesis of a library of related compounds. This can involve modifications at the piperidine nitrogen or at the carbon atoms of the ring.
The nitrogen atom of the piperidine ring is a common site for functionalization. N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction's efficiency. For instance, potassium carbonate in DMF or sodium hydride in DMF can be used to facilitate the alkylation. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net
Functionalization of the carbon atoms of the piperidine ring often involves C-H activation. While challenging, methods for the α-functionalization of cyclic amines are being developed. One strategy involves the conversion of the amine to an α-ketoamide derivative, which can then undergo further reactions. nih.gov Another approach utilizes the generation of alkyl radicals via C-H functionalization or halogen atom transfer, which can then participate in carbon-carbon bond-forming reactions. iu.edu
Isolation and Purification Techniques for this compound and Analogues
The isolation and purification of this compound and its analogues are crucial steps to obtain the desired compound in high purity. Common techniques include extraction, crystallization, distillation, and chromatography.
After a synthesis is complete, the reaction mixture is typically worked up to remove reagents and byproducts. This often involves partitioning the mixture between an organic solvent and an aqueous solution. The product, being a basic amine, can be extracted into an acidic aqueous layer and then re-extracted into an organic solvent after basifying the aqueous layer.
Crystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure compound. For amine compounds like this compound, it is common to form a salt, such as a hydrochloride salt, which often has better crystalline properties than the free base. google.com
For liquid compounds, distillation can be an effective purification method. Vacuum distillation is often employed for high-boiling point compounds to prevent decomposition at high temperatures.
Chromatographic techniques are widely used for the purification of piperidine derivatives. Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, can separate the desired product from impurities based on differences in polarity. The choice of eluent (solvent system) is critical for achieving good separation. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.
The table below summarizes common purification techniques applicable to this compound and its analogues.
| Technique | Description | Key Considerations |
| Extraction | Partitioning between immiscible solvents based on solubility and pH. | The basicity of the piperidine nitrogen allows for acid-base extraction. |
| Crystallization | Formation of a crystalline solid from a solution. google.com | Often performed on a salt form (e.g., hydrochloride) for better crystal formation. google.com |
| Distillation | Separation of liquids based on boiling points. | Vacuum distillation is suitable for high-boiling point amines to avoid decomposition. |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Choice of stationary phase (e.g., silica gel) and eluent is crucial for effective separation. |
| Thin-Layer Chromatography (TLC) | A quick method to assess purity and determine conditions for column chromatography. | Useful for reaction monitoring and method development. |
Molecular Structure and Conformational Studies of 4 2 Cyclopentylethyl Piperidine Derivatives
Spectroscopic Elucidation of Molecular Structures
A combination of spectroscopic methods is indispensable for the comprehensive structural characterization of 4-(2-Cyclopentylethyl)piperidine derivatives. Each technique provides unique and complementary information, from the connectivity of atoms to the precise three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational preferences of molecules in solution. For piperidine (B6355638) derivatives, ¹H and ¹³C NMR are particularly insightful. researchgate.net
In the context of this compound derivatives, the chemical shifts and coupling constants of the protons on the piperidine ring are highly sensitive to their axial or equatorial orientation. For instance, large vicinal coupling constants (typically around 10-13 Hz) between adjacent protons often indicate a trans-diaxial relationship, which is characteristic of a chair conformation. ias.ac.in Conversely, smaller coupling constants (around 2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial interactions.
The introduction of substituents on the piperidine nitrogen can significantly influence the ring's conformation. For example, N-acyl or N-nitroso groups can introduce steric strain that may lead to a preference for non-chair conformations, such as twist-boat or boat forms. researchgate.netias.ac.inresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the signals of the complex proton and carbon spectra of these derivatives, confirming the connectivity within the molecule. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Piperidines
| Proton | Typical Chemical Shift (ppm) - Equatorial | Typical Chemical Shift (ppm) - Axial |
|---|---|---|
| H-2, H-6 | 2.9 - 3.1 | 2.5 - 2.7 |
| H-3, H-5 | 1.6 - 1.8 | 1.1 - 1.3 |
| H-4 | 1.4 - 1.6 | 1.0 - 1.2 |
Note: These are general ranges and can be influenced by substituents and solvent.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique confirms the elemental composition and helps in the identification of the molecular formula. For derivatives of this compound, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For instance, the molecular weight of 2-(2,2-Dicyclohexylethyl)piperidine is 277.4879 g/mol , which would be confirmed by a corresponding molecular ion peak in its mass spectrum. nist.govnist.gov
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The cleavage of bonds within the molecule results in fragment ions, and the analysis of these fragments can help to piece together the structure of the parent molecule.
Table 2: Key Mass Spectrometry Data for a Hypothetical this compound Derivative
| Feature | Description | Example Value (m/z) |
|---|---|---|
| Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. | Corresponds to the molecular weight |
| Base Peak | The most intense peak in the spectrum, assigned a relative intensity of 100%. | Varies depending on the most stable fragment |
| Fragment Ions | Result from the cleavage of bonds within the molecule. | Various m/z values smaller than the molecular ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.
In this compound and its derivatives, the N-H stretching vibration of the piperidine ring is a key feature, typically appearing as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclopentyl, ethyl, and piperidine ring) are observed in the 2850-3000 cm⁻¹ region. researchgate.net The presence of a carbonyl group (C=O) in a derivative, such as an N-acylpiperidine, would give rise to a strong absorption band around 1630-1680 cm⁻¹. researchgate.net The so-called Bohlmann bands, which are a series of absorption bands in the 2700-2800 cm⁻¹ region, can provide information about the conformation of the lone pair on the nitrogen atom in piperidine derivatives. rsc.orgoup.com The presence and intensity of these bands are related to the number of anti-periplanar C-H bonds to the nitrogen lone pair. rsc.orgoup.com
Table 3: Characteristic IR Absorption Frequencies for Piperidine Derivatives
| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretch | 3300 - 3500 |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1020 - 1250 |
| C=O (amide) | Stretch | 1630 - 1680 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles. This technique is invaluable for determining the absolute configuration of chiral centers and for observing the preferred conformation of the molecule in the crystalline form. nih.gov
For derivatives of this compound, X-ray crystallography can unequivocally establish the conformation of both the piperidine and cyclopentane (B165970) rings. nih.gov For instance, studies on similar piperidine derivatives have shown that the piperidine ring can adopt a chair, twist-boat, or half-chair conformation depending on the nature and substitution pattern of the molecule. researchgate.netnih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal lattice. nih.govmdpi.com
Conformational Analysis of the Piperidine Ring and Cyclopentane Moiety
Chair and Boat Conformations and Energetic Preferences
The piperidine ring, like cyclohexane (B81311), can adopt several conformations, with the chair conformation being the most stable. ias.ac.in In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogens on adjacent carbons are in a staggered arrangement, minimizing both angle and torsional strain. The chair conformation can undergo a "ring flip," where axial substituents become equatorial and vice versa. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. lumenlearning.com
The boat conformation is another possible arrangement for the piperidine ring. However, it is significantly higher in energy (less stable) than the chair conformation due to torsional strain from eclipsed bonds and steric strain between the "flagpole" hydrogens. acs.org A more stable, non-chair conformation is the twist-boat (or skew-boat) conformation, which is lower in energy than the pure boat form because it relieves some of the torsional and steric strain. nih.gov While less common, certain substitution patterns, particularly on the nitrogen atom, can favor these non-chair conformations. ias.ac.inresearchgate.net
The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts a puckered shape. The two most common non-planar conformations are the "envelope" and "half-chair" (or "twist") conformations. libretexts.orgopenstax.org In the envelope conformation, four of the carbon atoms are in a plane, while the fifth is out of the plane. lumenlearning.comlibretexts.org The half-chair has three adjacent atoms in a plane, with the other two displaced on opposite sides of the plane. These conformations are of similar energy and can rapidly interconvert through a process called pseudorotation. lumenlearning.com The energy barrier for this interconversion is very low. openstax.org
Table 4: Relative Energies of Cyclohexane and Cyclopentane Conformations
| Ring System | Conformation | Relative Energy (kJ/mol) | Key Strain Factors |
|---|---|---|---|
| Piperidine (similar to Cyclohexane) | Chair | 0 (most stable) | Low angle and torsional strain |
| Twist-Boat | ~23 | Reduced torsional strain compared to boat | |
| Boat | ~29 | Torsional and steric (flagpole) strain | |
| Cyclopentane | Envelope/Half-Chair | 0 (interconverting) | Balance between angle and torsional strain |
| Planar (hypothetical) | ~26 | High torsional strain |
Note: Energy values are approximate for the parent cycloalkanes and can be influenced by substituents.
Influence of Substituents on Ring Dynamics
The conformational preference of a substituent on a piperidine ring is a critical determinant of its energetic landscape. For 4-substituted piperidines, there is a dynamic equilibrium between two chair conformers, one with the substituent in an axial position and the other with it in an equatorial position.
The following table, while not specific to this compound, illustrates the general trend of increasing equatorial preference with increasing substituent size for 4-alkylpiperidines.
Table 1: Illustrative Conformational Free Energy Differences (ΔG°) for 4-Alkylpiperidines
| Substituent (R) | -ΔG° (kcal/mol) (Equatorial Preference) |
|---|---|
| Methyl | 1.7 |
| Ethyl | 1.8 |
| Isopropyl | 2.1 |
| tert-Butyl | >4.5 |
This table presents generalized data for analogous cyclohexane systems, which are known to be very similar to piperidines, to illustrate the principle of steric hindrance.
Based on these principles, the 4-(2-Cyclopentylethyl) group, being a large and sterically demanding substituent, would be expected to have a significant free energy difference, strongly favoring the equatorial conformation.
Computational Chemistry Approaches to Structural Characterization
In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and analyze the structural and electronic properties of molecules like this compound. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are at the forefront of these in silico methods.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, one can determine the molecule's electron density and, from it, derive properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity. Furthermore, DFT can be used to calculate other electronic properties like the dipole moment, which influences the molecule's solubility and intermolecular interactions.
While specific DFT data for this compound is not published, the table below provides a hypothetical representation of the kind of data that would be obtained from such a study, based on typical values for similar piperidine derivatives.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 1.2 D |
These values are illustrative and based on general knowledge of similar molecules. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system, providing a detailed view of conformational changes and intermolecular interactions. For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box and calculating the forces between atoms over time using a classical force field.
The primary output of an MD simulation is a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory can reveal:
Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the piperidine ring atoms from a reference structure, one can assess the stability of the chair conformation over the simulation time. A stable RMSD value would indicate that the ring maintains its conformation.
Solvent Interactions: The simulation can show how the molecule interacts with the surrounding solvent molecules, providing insights into its solubility and the formation of hydrogen bonds.
Flexibility of the Substituent: The simulation would also illustrate the flexibility of the cyclopentylethyl side chain and its preferred orientations relative to the piperidine ring.
While a specific MD simulation study on this compound has not been reported, the results would be expected to confirm the strong preference for the equatorial conformation of the bulky substituent and provide a detailed picture of its dynamic behavior in a solution environment.
Structure Activity Relationship Sar and Molecular Design Principles of 4 2 Cyclopentylethyl Piperidine Analogues
General Principles of Piperidine-Based SAR
The piperidine (B6355638) ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids. researchgate.netnih.gov Its prevalence is due to its synthetic tractability and its ability to present substituents in well-defined three-dimensional orientations, making it a versatile building block for drug design. researchgate.netmdpi.com The SAR of piperidine-based compounds is a well-explored field, providing foundational principles for designing new molecules. nih.govnih.gov
The nitrogen atom within the piperidine ring is rarely a passive component; it is a critical anchor for receptor binding. At physiological pH, this nitrogen is typically protonated, allowing it to form powerful ionic interactions, or salt bridges, with acidic amino acid residues like glutamate (B1630785) or aspartate in a receptor's binding pocket. nih.gov For instance, studies on sigma-1 (σ1) receptor ligands have shown that the protonated piperidine nitrogen forms an essential salt bridge with the Glu172 residue, which is crucial for high-affinity binding. nih.gov
Beyond simple ionic bonds, the positively charged nitrogen can engage in cation-π interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine within the target protein. researchgate.net This type of interaction is a significant force in molecular recognition. The basicity (pKa) of the nitrogen is a key parameter that can be fine-tuned through chemical modification to optimize these interactions. nih.gov Furthermore, the ability of the tertiary nitrogen to form a salt can enhance a compound's aqueous solubility, a desirable physicochemical property in drug development. researchgate.net
The biological activity and selectivity of piperidine-based ligands can be profoundly modulated by the pattern of substitution on the ring. Modifications can be made at the nitrogen atom or any of the carbon atoms.
N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in defining the compound's pharmacological profile. In a series of σ1 receptor ligands, replacing the N-substituent dramatically altered affinity. An N-methyl group resulted in high affinity, whereas larger groups like ethyl or a tosyl moiety, or even an unsubstituted N-H, led to a considerable decrease in binding. nih.gov This highlights the sensitivity of the binding pocket to the size and nature of the group at this position.
C-Substitution: The position, number, and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical for orienting the molecule correctly within the binding site. nih.govresearchgate.net Introducing chiral centers can enhance biological activity and selectivity. researchgate.net For example, in the development of P2Y14 receptor antagonists, various conformationally constrained bridged piperidine analogues were synthesized, which involved creating bicyclic systems to lock the piperidine ring in specific conformations. These modifications led to measurable differences in receptor binding affinity, demonstrating that the ring's conformation is key to its interaction. nih.gov Furthermore, introducing unsaturation, changing the piperidine to a dihydropyridine (B1217469), has been shown to increase potency tenfold in certain compound series. dndi.org
| Compound/Modification | Target | Key Finding | Reference |
| N-Methylpiperidine Analogue | σ1 Receptor | High affinity (Ki = 7.9 nM) | nih.gov |
| N-Ethylpiperidine Analogue | σ1 Receptor | Reduced affinity | nih.gov |
| N-H Piperidine Analogue | σ1 Receptor | Significantly reduced affinity (Ki = 165 nM) | nih.gov |
| Bridged Piperidine (Quinuclidine) | P2Y14 Receptor | Maintained good binding affinity, suggesting a boat-like conformation is tolerated. | nih.gov |
| Dihydropyridine Analogue | Trypanosoma cruzi | 10-fold increase in potency compared to the saturated piperidine ring. | dndi.org |
Specific SAR Insights for the 2-Cyclopentylethyl Side Chain
The 4-(2-Cyclopentylethyl) substituent provides a distinct lipophilic side chain that interacts with hydrophobic regions of a target's binding site. The specific characteristics of both the cyclopentane (B165970) ring and the ethyl linker are crucial determinants of activity.
The cyclopentane ring is not planar. To alleviate torsional strain, it adopts a puckered conformation, most commonly the "envelope" shape, where four carbon atoms are in one plane and the fifth is out of plane. libretexts.org This conformational flexibility is not without limits, and the specific preferred conformation can influence how the entire side chain is presented to the receptor.
The orientation of substituents on the ring is critical. By analogy with other cycloalkane-containing drugs, the stereochemistry of the cyclopentane ring in 4-(2-Cyclopentylethyl)piperidine analogues is expected to have a substantial impact on biological activity. For example, studies on epothilone (B1246373) analogues containing a cyclopropane (B1198618) ring found that a change in the stereoconfiguration of the ring resulted in a significant loss of activity. nih.gov This suggests that only a specific conformation and orientation of the cyclopentane ring will allow for optimal interaction with a target protein. The inherent strain and conformational energy of the ring system are fundamental properties that influence its binding potential. acs.org
Length: The linker's length dictates the distance between the piperidine core and the terminal cyclopentyl group. This distance must be optimal to allow both ends of the molecule to engage their respective binding pockets simultaneously. In the development of various molecular agents, including PROTACs and other inhibitors, linker length is a well-established parameter for optimization. For some targets, activity is only observed above a certain minimum linker length. nih.govacs.org SAR studies of dopamine (B1211576) transporter (DAT) inhibitors based on a 4-(2-substituted-ethyl)piperidine scaffold underscore the importance of this two-carbon spacing. nih.gov
Flexibility: While some flexibility is necessary for the molecule to adopt the correct binding pose, excessive conformational freedom can be detrimental. A highly flexible linker increases the entropic penalty of binding, as more conformational states are accessible in the unbound state, which can lead to a weaker binding affinity. nih.gov Research into homodimeric prodrugs found that increasing linker length to enhance structural flexibility was a key strategy for enabling stable nano-assembly and improving efficacy. rsc.org Therefore, a balance must be struck; the linker must be flexible enough to allow for an induced fit but rigid enough to avoid a significant entropy penalty.
Rational Design of this compound Analogues for Target Specificity
The rational design of new analogues based on the this compound scaffold involves a systematic approach to modify its structure to enhance potency and selectivity for a specific biological target. This process integrates the SAR principles discussed above with modern computational chemistry techniques. nih.gov
A typical design strategy would begin with the core scaffold and explore modifications to its three key regions:
Piperidine Ring Decoration: Based on the target, substitutions would be introduced on the piperidine nitrogen. Small, lipophilic groups might be favored for interactions within a hydrophobic pocket, while hydrogen bond donors or acceptors could be introduced to engage specific residues. nih.gov Computational docking studies can predict which substitutions are likely to improve binding affinity. acs.org
Cyclopentyl Group Modification: The cyclopentane ring can be replaced with other cycloalkanes (e.g., cyclobutyl, cyclohexyl) to probe the size constraints of the hydrophobic pocket. Furthermore, substituents can be added to the cyclopentane ring itself to create additional interaction points or to alter its conformational preference, potentially increasing affinity and selectivity.
Linker Optimization: The ethyl linker can be systematically altered. Its length can be varied by synthesizing analogues with propyl or butyl linkers to determine the optimal distance between the piperidine and cyclopentyl moieties. acs.orgresearchgate.net The linker's flexibility can also be constrained by introducing double bonds (alkenes) or incorporating it into a small ring system.
Bioisosteric Replacements and Pharmacophore Modeling
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. For the this compound scaffold, this can involve modifications to both the piperidine and cyclopentyl moieties.
Piperidine Ring Bioisosteres: The piperidine ring is a common motif in centrally active agents, often contributing to favorable pharmacokinetic properties. However, its metabolism, particularly oxidation at the positions adjacent to the nitrogen, can be a liability. cambridgemedchemconsulting.com Bioisosteric replacement of the piperidine ring with scaffolds like azaspiro[3.3]heptane has been explored to enhance metabolic stability and fine-tune lipophilicity. researchgate.net For instance, replacing a piperidine with a 2-azaspiro[3.3]heptane can reduce lipophilicity, which may be beneficial for optimizing drug-like properties. researchgate.net The choice of bioisostere can also influence the vector and orientation of substituents, providing a means to explore new interaction space within a biological target. cambridgemedchemconsulting.comresearchgate.netresearchgate.net
Pharmacophore Modeling: Pharmacophore models define the essential steric and electronic features required for a molecule to interact with a specific biological target. For ligands containing a piperidine scaffold, such as those targeting sigma receptors, a common pharmacophore model includes a central basic nitrogen atom (a positive ionizable group) flanked by two hydrophobic regions. nih.govresearchgate.net The distance and relative orientation of these features are critical for high-affinity binding. nih.gov In the context of this compound analogues, the cyclopentylethyl group would likely occupy one of the hydrophobic pockets of the receptor, while the piperidine nitrogen serves as the key basic feature interacting with acidic residues like glutamate. nih.gov The development of new pharmacophore models, aided by the increasing availability of crystal structures of target proteins, allows for more accurate prediction of binding and the design of novel ligands with improved selectivity. nih.gov
| Feature | Description | Potential Role in this compound Analogues |
| Basic Amine | Typically a protonated nitrogen atom. | The piperidine nitrogen is expected to form a crucial ionic interaction with the biological target. nih.gov |
| Hydrophobic Group 1 | A non-polar moiety. | The cyclopentyl group likely occupies a primary hydrophobic pocket in the receptor. |
| Hydrophobic Group 2 | Another non-polar region. | Modifications to the piperidine ring or addition of other substituents could target a secondary hydrophobic pocket. |
| Hydrogen Bond Acceptors/Donors | Atoms capable of forming hydrogen bonds. | Introduction of polar functional groups can lead to specific hydrogen bonding interactions, enhancing affinity and selectivity. nih.gov |
Table 1: General Pharmacophore Features for Piperidine-Based Ligands and Their Application to this compound Analogues. This table is based on established pharmacophore models for piperidine-containing ligands targeting receptors like the sigma receptor.
Lipophilic Ligand Efficiency Optimization
Lipophilic Ligand Efficiency (LLE) is a crucial metric in drug discovery that balances the potency of a compound against its lipophilicity. wikipedia.orgsciforschenonline.org It is calculated as the pIC50 (or pEC50) minus the logP of the compound. wikipedia.org A high LLE value (typically >5) is often associated with a higher probability of success for a drug candidate, as it indicates that potency is achieved without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target effects. nih.govacs.org
For CNS-active compounds like many piperidine derivatives, maintaining an optimal lipophilicity (logP between 2 and 3) is critical for crossing the blood-brain barrier while avoiding rapid metabolism. nih.gov In the optimization of this compound analogues, medicinal chemists would aim to increase potency (increase pIC50) while controlling or even decreasing logP. This can be achieved through strategies such as introducing polar functional groups or employing bioisosteric replacements that reduce lipophilicity. cambridgemedchemconsulting.com The analysis of LLE across a series of analogues can guide the selection of the most promising candidates for further development. sciforschenonline.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key molecular features that drive activity.
Development of Predictive Models
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, electrostatic fields). drugdesign.org
Various statistical methods are then employed to build the predictive model. Multiple Linear Regression (MLR) is a common starting point, but more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used for 3D-QSAR. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov For piperidine derivatives, QSAR models have been successfully developed to predict their activity as acetylcholinesterase inhibitors and other biological targets. nih.govnih.gov The predictive power of these models is assessed through internal and external validation procedures to ensure their reliability. nih.govnih.gov
Identification of Key Molecular Descriptors
A crucial outcome of QSAR studies is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors provide quantitative insights into the SAR. For piperidine derivatives, key descriptors often relate to:
Topological and Shape Indices: These describe the size, shape, and branching of the molecule. For this compound analogues, the size and shape of the cyclopentylethyl group would be critical.
Electronic Descriptors: These include properties like dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity and ability to participate in electronic interactions. ucsb.edu
Hydrophobicity: Often represented by logP, this descriptor is crucial for membrane permeability and hydrophobic interactions with the target.
3D Field Descriptors (from CoMFA/CoMSIA): These quantify the steric and electrostatic fields around the molecule, highlighting regions where specific interactions are important for binding. nih.gov
The identification of these key descriptors allows medicinal chemists to prioritize which molecular properties to modify in order to enhance the desired biological activity.
Molecular Docking and Binding Mode Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is instrumental in elucidating the binding mode of this compound analogues at their biological targets and identifying the key intermolecular interactions that govern binding affinity.
Identification of Key Interactions (Hydrogen Bonding, Hydrophobic)
The binding of a ligand to its target is driven by a combination of non-covalent interactions. For this compound analogues, the following interactions are likely to be critical:
Ionic Interaction: The protonated piperidine nitrogen is expected to form a strong ionic bond with a negatively charged amino acid residue, such as aspartate or glutamate, in the binding site of targets like monoamine transporters or sigma receptors. nih.govnih.gov
Hydrogen Bonding: The piperidine nitrogen can also act as a hydrogen bond donor. ed.ac.uk The introduction of other functional groups, such as hydroxyl or amide moieties, can provide additional hydrogen bond donor and acceptor sites, leading to more specific and stronger interactions with the protein. nih.gov
Hydrophobic Interactions: The non-polar cyclopentylethyl group is well-suited to engage in hydrophobic interactions with non-polar amino acid residues like leucine, valine, and phenylalanine within a hydrophobic pocket of the receptor. cambridgemedchemconsulting.com These interactions are a major driving force for binding.
π-π Stacking and Cation-π Interactions: If aromatic rings are introduced into the scaffold, they can participate in π-π stacking with aromatic residues in the receptor or cation-π interactions with the protonated piperidine nitrogen.
Molecular docking simulations can visualize these interactions in detail, providing a structural basis for the observed SAR and guiding the design of new analogues with enhanced affinity and selectivity. nih.govresearchgate.netnih.gov For example, docking studies of piperidine derivatives into the serotonin (B10506) transporter (SERT) have revealed key interactions with specific amino acid residues that are crucial for binding. researchgate.netnih.gov
| Interaction Type | Potential Residues Involved | Significance for this compound Analogues |
| Ionic Bond | Aspartate (Asp), Glutamate (Glu) | Anchors the ligand in the binding site via the piperidine nitrogen. nih.govnih.gov |
| Hydrogen Bond | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln) | Provides specificity and contributes to binding affinity. nih.gov |
| Hydrophobic Interaction | Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe) | The cyclopentylethyl group is expected to be a major contributor to hydrophobic binding. cambridgemedchemconsulting.com |
Table 2: Predicted Key Molecular Interactions for this compound Analogues with Biological Targets. This table summarizes the likely interactions based on the chemical nature of the scaffold and general principles of ligand-receptor binding.
Prediction of Stereoselective Binding
The prediction of how stereoisomers of this compound analogues will bind to their target receptors is a critical aspect of modern drug design and discovery. The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral environments. Consequently, they can differentiate between the enantiomers of a chiral ligand, often leading to significant differences in binding affinity, efficacy, and even the nature of the pharmacological response.
Molecular modeling and computational chemistry have emerged as indispensable tools for predicting and rationalizing the stereoselective binding of ligands. These methods allow researchers to visualize and analyze the three-dimensional interactions between a ligand and its receptor at the atomic level. For analogues of this compound, which may possess chiral centers in both the piperidine ring and the cyclopentylethyl substituent, understanding these interactions is paramount for designing potent and selective therapeutic agents.
Principles of Stereoselective Recognition
The differential binding of stereoisomers arises from the fact that one enantiomer may form a more stable complex with the receptor than the other. This stability is governed by the sum of all intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For one enantiomer, the key interacting groups may be optimally positioned to engage with complementary residues in the receptor's binding pocket. In contrast, its mirror-image counterpart may experience steric clashes or be unable to form the same favorable interactions, resulting in lower binding affinity.
For instance, studies on chiral piperidine derivatives targeting the sigma-1 (σ1) receptor have demonstrated significant enantioselectivity. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum and is a target for a variety of centrally acting drugs. The binding site of the σ1 receptor is known to be a well-defined, hydrophobic pocket with specific hydrogen bonding sites. Therefore, the precise orientation of substituents on the piperidine ring and its side chains is crucial for high-affinity binding.
Computational Prediction of Stereoselective Binding
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to its receptor. This process involves placing the three-dimensional structure of the ligand into the binding site of the receptor and evaluating the energetics of the resulting complex. To predict stereoselective binding, the different stereoisomers of a this compound analogue are docked into the target receptor.
The general workflow for predicting stereoselective binding involves several key steps:
Receptor and Ligand Preparation: High-resolution three-dimensional structures of the target receptor are obtained from crystallographic or cryo-electron microscopy data. The structures of the different stereoisomers of the ligand are generated and their low-energy conformations are determined.
Molecular Docking: Each stereoisomer is docked into the active site of the receptor using specialized software. The docking algorithm samples a wide range of possible binding poses and scores them based on a scoring function that estimates the binding free energy.
Analysis of Binding Poses: The predicted binding poses for each stereoisomer are analyzed to understand the key interactions with the receptor. This includes identifying hydrogen bonds, hydrophobic contacts, and any potential steric hindrances.
Binding Energy Calculation: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed to calculate the binding free energies for each stereoisomer, providing a more quantitative prediction of their relative affinities.
Illustrative Research Findings
While specific experimental data on the stereoselective binding of this compound analogues is not extensively available in the public domain, the principles can be illustrated by examining related structures. For example, research on other 4-substituted piperidines has consistently shown that stereochemistry plays a pivotal role in their affinity for various receptors.
In one study focusing on sigma receptor ligands, molecular dynamics simulations revealed that the introduction of a methyl group on the piperidine nitrogen led to enhanced lipophilic interactions within the receptor's binding pocket, thereby influencing affinity. nih.gov Similarly, the stereochemistry of substituents on the piperidine ring can dictate the orientation of the entire molecule within the binding site, leading to significant differences in binding affinity between diastereomers.
To illustrate how predicted binding data might be presented, the following hypothetical table shows the predicted binding affinities (Ki) for the (R)- and (S)-enantiomers of a hypothetical this compound analogue at the sigma-1 receptor, based on computational predictions.
| Compound | Stereoisomer | Predicted Ki (nM) | Key Predicted Interactions |
| Analogue A | (R)-enantiomer | 15.2 | Hydrogen bond with Glu172; Hydrophobic interactions with Phe107, Trp164 |
| Analogue A | (S)-enantiomer | 258.6 | Steric clash with Tyr103; Weaker hydrophobic interactions |
This table is for illustrative purposes and the data is not experimental.
The hypothetical data in the table suggests that the (R)-enantiomer of Analogue A has a significantly higher predicted affinity for the sigma-1 receptor than the (S)-enantiomer. The analysis of the predicted binding poses reveals that the (R)-enantiomer can form a crucial hydrogen bond and engage in more favorable hydrophobic interactions, while the (S)-enantiomer is predicted to experience a steric clash, which would destabilize its binding.
Pharmacological and Biological Investigations of 4 2 Cyclopentylethyl Piperidine and Analogues in Vitro and Preclinical Animal Models
Evaluation as σ1 Receptor Ligands
The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. Piperidine (B6355638) derivatives are a well-established class of compounds that exhibit affinity for σ1 receptors.
Radioligand Binding Assays
Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. In the context of σ1 receptor ligands, these assays typically involve the use of a radiolabeled ligand, such as ³H-pentazocine, which binds to the receptor. The affinity of a test compound is then determined by its ability to displace the radioligand, expressed as the inhibition constant (Ki).
While no direct binding data for 4-(2-Cyclopentylethyl)piperidine is available, studies on analogous 4-(2-aminoethyl)piperidine derivatives offer valuable structure-activity relationship (SAR) insights. For instance, a series of these analogues revealed that the nature of the substituent on the piperidine nitrogen plays a critical role in σ1 receptor affinity. nih.gov 1-Methylpiperidines within this series demonstrated particularly high affinity for the σ1 receptor and selectivity over the σ2 subtype. nih.gov Conversely, analogues with a proton, a tosyl group, or an ethyl group on the piperidine nitrogen showed considerably lower σ1 affinity. nih.gov
This suggests that a small, lipophilic substituent on the piperidine nitrogen of this compound might be favorable for σ1 receptor binding. The cyclopentylethyl group at the 4-position would occupy a hydrophobic region of the receptor's binding pocket. Molecular dynamics simulations of related compounds have shown that interactions with a lipophilic binding pocket consisting of amino acid residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 are significant for σ1 receptor affinity. nih.gov
| Compound/Analogue | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ1 vs σ2) | Source |
| This compound | No data available | No data available | |
| 1-Methyl-4-(2-aminoethyl)piperidine Analogue | High | High | nih.gov |
| N-H-4-(2-aminoethyl)piperidine Analogue | Low | Not specified | nih.gov |
| N-Tosyl-4-(2-aminoethyl)piperidine Analogue | Low | Not specified | nih.gov |
| N-Ethyl-4-(2-aminoethyl)piperidine Analogue | Low | Not specified | nih.gov |
Functional Assays (e.g., Calcium Mobilization)
Functional assays are employed to determine the effect of a ligand on receptor activity, for instance, whether it acts as an agonist or an antagonist. For σ1 receptors, which can modulate intracellular calcium (Ca²⁺) signaling, calcium mobilization assays are particularly relevant. nih.gov These assays measure changes in intracellular Ca²⁺ concentrations upon receptor activation or inhibition. nih.govnih.gov
There is currently no published data from functional assays, such as calcium mobilization studies, for this compound or its close structural analogues. Such studies would be necessary to characterize its functional activity at the σ1 receptor.
Studies on Enzyme Inhibition
The inhibitory potential of piperidine derivatives against various enzymes is an active area of research, with implications for a wide range of diseases.
| Compound/Analogue | Aromatase Inhibition (IC50/Ki) | Source |
| This compound | No data available | |
| 4-Cyclohexylaniline | Ki = 0.14 µM (competitive) | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition (in vitro, rat brain)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov
No studies have been published on the in vitro inhibition of AChE or BuChE from rat brain by this compound. The inhibitory activity of piperidine derivatives against these enzymes is highly dependent on the specific substituents on the piperidine ring. For potent inhibition, moieties that can interact with the catalytic or peripheral anionic sites of the cholinesterases are typically required. Without such specific functional groups, it is difficult to predict the activity of this compound as a cholinesterase inhibitor.
Sphingosine Kinase 1 (SphK1) Inhibition (in vitro, mouse/rat models)
Sphingosine kinase 1 (SphK1) is a lipid kinase that plays a crucial role in cell proliferation, survival, and inflammation, making it an attractive target for cancer and inflammatory diseases. nih.gov
There is no available data on the inhibition of SphK1 by this compound in mouse or rat models. Structure-activity relationship studies of other piperidine-based SphK1 inhibitors have identified key structural features for potent inhibition. For example, the FTY720 analogue RB-005, which is 1-(4-octylphenethyl)piperidin-4-amine, was identified as a selective SphK1 inhibitor with an IC50 of 3.6 µM. nih.gov This compound features a long alkylphenyl tail and a primary amine, which are important for its inhibitory activity. The structural dissimilarity between RB-005 and this compound makes it challenging to infer the potential SphK1 inhibitory activity of the latter.
| Compound/Analogue | SphK1 Inhibition (IC50) | Source |
| This compound | No data available | |
| RB-005 (1-(4-octylphenethyl)piperidin-4-amine) | 3.6 µM | nih.gov |
Janus Kinase 2 (JAK2) Inhibition (binding studies)
The Janus kinase (JAK) family, particularly JAK2, is a critical component of signaling pathways that regulate cell growth and survival. researchgate.net Aberrant JAK2 activity is implicated in various diseases, including myeloproliferative neoplasms and other cancers, making it a significant target for therapeutic inhibitors. nih.govfrontiersin.org
Piperidine and piperazine (B1678402) structures are common scaffolds in the design of JAK inhibitors. Research into 4-piperazinyl-2-aminopyrimidine derivatives has led to the discovery of potent dual inhibitors of JAK2 and Fms-like tyrosine kinase 3 (FLT3). nih.gov For instance, compound 14j from one such study demonstrated a balanced in vitro inhibitory activity against both JAK2 and FLT3, with an IC₅₀ value of 27 nM for JAK2. nih.gov This compound also showed potent antiproliferative effects against cancer cell lines. nih.gov
Type I JAK2 inhibitors, such as ruxolitinib (B1666119) and fedratinib, bind to the active conformation of the kinase, while type II inhibitors like CHZ-868 bind to the inactive state. frontiersin.orgnih.gov Studies on type II inhibitors have shown they can be effective against resistance to type I inhibitors. frontiersin.org Molecular docking studies of the type II inhibitor CHZ-868 revealed that its binding is stabilized by numerous hydrophobic interactions with residues in the binding pocket, including Leu 855, Val 863, and Leu 932. frontiersin.org While direct binding data for this compound on JAK2 is not available, the established activity of related piperidine and piperazine structures suggests that it could potentially interact with the ATP-binding site of JAK2.
Table 1: JAK2 Inhibition by Analogous Piperazine/Piperidine Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 14j (4-piperazinyl-2-aminopyrimidine derivative) | JAK2 | 27 nM | nih.gov |
| Fedratinib | JAK2 | 3 nM | nih.gov |
| AG490 | JAK2 | ~4-5 µM (colony formation) | nih.gov |
Modulation of Neurotransmitter Systems (Preclinical Animal Models)
Piperidine derivatives are well-known for their significant effects on the central nervous system (CNS), with various compounds demonstrating potential as antidepressants, anxiolytics, and antipsychotics. anadolu.edu.tr
The dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (5-HTT or SERT) are crucial for regulating neurotransmitter levels in the brain, and their inhibition is a key mechanism for many antidepressant and psychostimulant drugs. nih.govnih.gov The piperidine moiety is a core structural feature in many DAT and 5-HTT inhibitors.
Research on piperazine analogues of GBR 12935, a potent DAT inhibitor, has shown that modifications to the piperazine ring can lead to compounds with high affinity and selectivity for DAT. nih.gov For example, certain modified GBR analogues displayed substantially higher selectivity for the dopamine reuptake site over the serotonin reuptake site. nih.gov Conversely, other studies have focused on developing piperazine-based selective serotonin reuptake inhibitors (SSRIs). nih.gov For instance, compounds modeled after fluoxetine, which incorporate a piperazine moiety, have shown micromolar affinity for the serotonin reuptake transporter. nih.gov While specific data for this compound is not available, the structural similarities to known DAT and 5-HTT inhibitors suggest it could possess activity at these transporters.
Table 2: DAT and 5-HTT Inhibition by Analogous Piperidine/Piperazine Derivatives
| Compound Class/Derivative | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Modified GBR Analogues (e.g., 8, 10) | DAT | High Affinity (specific values not detailed) | nih.gov |
| Modified Fluoxetine Analogues (e.g., 10, 11, 12) | SERT | 1.45 µM - 9.56 µM | nih.gov |
The antidepressant potential of novel compounds is often evaluated in preclinical models such as the tail suspension test (TST) and the forced swimming test (FST) in mice. anadolu.edu.tranadolu.edu.tr A reduction in immobility time in these tests is indicative of an antidepressant-like effect.
A study on a series of novel piperidine derivatives found that several compounds significantly decreased the immobility time of mice in both the TST and a modified FST. anadolu.edu.tranadolu.edu.tr Specifically, compounds designated as 2c, 2d, 2e, and 2f were effective in these assays, suggesting antidepressant-like properties. anadolu.edu.tranadolu.edu.tr Furthermore, in the modified FST, some of these compounds selectively increased either swimming or climbing times, which can provide clues about their neurochemical mechanisms. anadolu.edu.tr For example, increased swimming is often associated with serotonergic activity, while increased climbing is linked to catecholaminergic systems. anadolu.edu.tr
To understand the mechanisms behind observed behavioral effects, further studies often investigate the involvement of specific neurotransmitter systems. anadolu.edu.trnih.gov The antidepressant-like effects of many drugs are mediated through the monoaminergic (serotonin, dopamine, norepinephrine) and, in some cases, the opioidergic systems. anadolu.edu.trnih.gov
For the aforementioned active piperidine derivatives (2c-2f ), mechanistic studies were conducted. anadolu.edu.tr The antidepressant-like effects of compounds 2c and 2e were reversed by pretreatment with a serotonin depleting agent, indicating a reliance on the serotonergic system. anadolu.edu.tr In contrast, the effects of compounds 2d and 2f were abolished by a catecholamine depleting agent, pointing to the involvement of dopamine and/or norepinephrine (B1679862) pathways. anadolu.edu.tr Interestingly, pretreatment with naloxone, an opioid receptor antagonist, reversed the antidepressant-like effects of all four derivatives, suggesting a crucial role for the opioidergic system in their mechanism of action. anadolu.edu.tranadolu.edu.tr
Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (in vitro)
The piperidine scaffold is present in numerous compounds investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of cell growth and the induction of cytotoxicity. nih.govwho.intnih.gov
The anti-proliferative activity of piperidine derivatives has been evaluated across a wide range of human cancer cell lines. In one study, a series of trans-2-alkyl-4-halopiperidines and their tetrahydropyridine (B1245486) analogues were tested against ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancer cell lines. nih.gov The results indicated that the tetrahydropyridine analogues were generally more potent than the saturated piperidine derivatives. nih.gov
Another study focused on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which were identified as a novel class of tubulin inhibitors. nih.gov The most active compound from this series, 12a , exhibited a GI₅₀ (concentration for 50% growth inhibition) of 120 nM in the DU-145 prostate cancer cell line. nih.gov Similarly, novel phenacyl derivatives of alkyl piperidines have been synthesized and explored for their cytotoxic potential using the brine shrimp lethality assay, a preliminary screen for cytotoxicity. nih.govwho.int Furthermore, some piperidine nitroxides, such as TEMPOL, have shown a greater ability to inhibit the growth of neoplastic cells compared to non-neoplastic cells. researchgate.net
Table 3: Anti-proliferative/Cytotoxic Activity of Analogous Piperidine Derivatives
| Compound Class/Derivative | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
|---|---|---|---|
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide (12a) | DU-145 (Prostate) | 120 nM | nih.gov |
| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | A2780, SW1573, WiDr | Potent (specific values vary) | nih.gov |
| Microsclerodermin A (Cyclic peptide with piperidine-like elements) | AsPC-1 (Pancreatic) | 2.3 µM | mdpi.com |
| Homophymines A-E | PC3 (Prostate), OV3 (Ovarian) | 2-100 nM | mdpi.com |
Free Radical Scavenging Properties and Oxidative Stress Modulation
The modulation of oxidative stress is a critical area of investigation in the development of new therapeutic agents. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them, leading to cellular damage implicated in a range of diseases. mdpi.com While direct free radical scavenging is one mechanism to combat oxidative stress, a more significant therapeutic effect may be achieved by modulating the activity of proteins within the antioxidant system. mdpi.com A key regulator of cellular redox homeostasis is the transcription factor NRF2, which governs the expression of over 500 cytoprotective genes, many of which are crucial for the antioxidant defense against increased intracellular ROS. mdpi.com
In the context of viral infections, such as by the Japanese encephalitis virus (JEV), oxidative stress has been identified as a significant factor. Studies have shown that certain therapeutic agents can effectively regulate the KEAP1-NRF2 pathway, thereby suppressing the oxidative stress induced by the infection. nih.gov Similarly, in chronic obstructive pulmonary disease (COPD) induced by cigarette smoke, the NRF2 signaling pathway is a major regulator of oxidative stress, controlling the expression of various antioxidant genes. mdpi.com The disruption of NRF2 activity is considered a major risk factor in the pathogenesis of COPD. mdpi.com
While direct studies on the free radical scavenging properties and oxidative stress modulation of this compound are not extensively detailed in the provided information, the broader class of piperidine derivatives has been investigated for such activities. The potential for these compounds to influence pathways like NRF2 is an area of interest for future research to understand their full therapeutic potential in conditions associated with oxidative stress.
Antimicrobial and Antiviral Activity (in vitro)
Piperidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, synthesized piperidine derivatives were shown to be active against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net The research indicated that one of the tested piperidine analogs exhibited greater activity than the other. researchgate.net
The development of resistance to existing antibiotics has spurred the search for new antibacterial agents. researchgate.net Curcumin (B1669340) analogues containing a 4-piperidone (B1582916) structure have been synthesized and evaluated for their antibacterial properties. researchgate.net These compounds were found to be more effective against Gram-positive bacteria, such as Bacillus subtilis and Enterococcus faecalis, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net
Furthermore, a study on asymmetric and monomeric robenidine (B1679493) analogues, which contain a piperidine-like scaffold, revealed promising activity against both Gram-positive and Gram-negative strains. nih.gov Some of these analogues showed increased potency against vancomycin-resistant Enterococci (VRE), with one exhibiting a minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.gov Another analogue, featuring an indole (B1671886) moiety, was the most active against methicillin-resistant S. aureus (MRSA) with an MIC of 1.0 μg/mL. nih.gov Certain monomeric analogues displayed activity against MRSA and VRE at concentrations of 16-64 μg/mL. nih.gov Notably, a 4-tert-butyl analogue was active against both Gram-positive and Gram-negative bacteria in the 16-64 μg/mL range. nih.gov Some analogues also showed promising activity against E. coli (MIC of 16 μg/mL) and P. aeruginosa (MIC of 32 μg/mL). nih.gov
The mechanism of action for some antibacterial compounds involves the disruption of the bacterial cell membrane. For instance, certain alkyl pyridinol compounds have been shown to cause significant membrane damage in S. aureus. mdpi.com These compounds were found to be selective for Gram-positive bacteria, as they were inactive against the Gram-negative P. aeruginosa. mdpi.com
Table 1: Antibacterial Activity of Piperidine Derivatives and Analogues
| Compound/Analogue Type | Target Bacteria | Activity/MIC | Reference |
|---|---|---|---|
| Piperidine derivatives | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Active | researchgate.net |
| 4-Piperidone curcumin analogues | Bacillus subtilis, Enterococcus faecalis (Gram-positive) | More effective | researchgate.net |
| 4-Piperidone curcumin analogues | Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Less effective | researchgate.net |
| Robenidine analogue | Vancomycin-resistant Enterococci (VRE) | MIC of 0.5 μg/mL | nih.gov |
| Robenidine analogue with indole moiety | Methicillin-resistant S. aureus (MRSA) | MIC of 1.0 μg/mL | nih.gov |
| Monomeric robenidine analogues | MRSA and VRE | 16-64 μg/mL | nih.gov |
| 4-tert-butyl robenidine analogue | Gram-positive and Gram-negative strains | 16-64 μg/mL | nih.gov |
| Robenidine analogues | E. coli | MIC of 16 μg/mL | nih.gov |
Several studies have highlighted the potential of piperidine-containing compounds and other natural products in combating fungal infections caused by Candida species.
Research into 6-alkyl-2,3,4,5-tetrahydropyridines, which mimic natural piperideine alkaloids, has demonstrated their antifungal capabilities. nih.gov Specifically, compounds with C-6 alkyl chain lengths from C14 to C18 showed varying degrees of activity. nih.gov The most active were 6-hexadecyl-2,3,4,5-tetrahydropyridine and 6-heptadecyl-2,3,4,5-tetrahydropyridine. nih.gov The former exhibited minimum fungicidal concentrations (MFCs) of 15.0 μg/mL against Candida albicans, 7.5 μg/mL against Candida glabrata, and 7.5 μg/mL against Candida krusei. nih.gov This suggests that the length of the alkyl side chain is a critical factor for the antifungal activity of these compounds. nih.gov
In addition to synthetic analogues, essential oils and their components have been evaluated for their antifungal properties against Candida. A study investigating five pure components of essential oils found that cinnamaldehyde (B126680) and eugenol (B1671780) were particularly effective against a range of Candida strains, including C. albicans and C. glabrata. nih.gov Cinnamaldehyde demonstrated a mean minimum inhibitory concentration (MIC) of 50.05 mg/L and a mean MFC of 109.26 mg/L, while eugenol had a mean MIC of 455.42 mg/L and a mean MFC of 690.09 mg/L. nih.gov These two compounds also showed a highly additive effect when used in combination. nih.gov
Table 2: Antifungal Activity of Piperidine Analogues and Natural Compounds Against Candida Species
| Compound | Candida Species | MFC (μg/mL) | Reference |
|---|---|---|---|
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | C. albicans | 15.0 | nih.gov |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | C. glabrata | 7.5 | nih.gov |
| 6-Hexadecyl-2,3,4,5-tetrahydropyridine | C. krusei | 7.5 | nih.gov |
| Cinnamaldehyde | Candida spp. | 109.26 (mean) | nih.gov |
The piperidine scaffold is a recurring motif in compounds with promising antiviral activity. A variety of piperidine derivatives have been investigated for their potential to inhibit different viruses.
A class of 1,4,4-trisubstituted piperidines has been identified as inhibitors of coronavirus replication. nih.gov These compounds were shown to have micromolar activity against SARS-CoV-2 and act at the stage of viral polyprotein processing and the start of RNA synthesis. nih.gov Further investigation revealed that these compounds inhibit the nsp5 main protease (Mpro) of the virus, representing a novel class of non-covalent CoV Mpro inhibitors. nih.gov
In a separate study, new derivatives of N-substituted piperidines were screened for their antiviral action against the influenza A/Swine/Iowa/30 (H1N1) virus. mdpi.com Several of the synthesized compounds demonstrated pronounced antiviral effects. mdpi.com For instance, one compound showed a 2.0 log2 reduction in viral load at a concentration of 0.08 mg/mL. mdpi.com The efficacy of some of these compounds was found to be comparable to the commercially available drug oseltamivir (B103847) at similar or lower concentrations. mdpi.com
Furthermore, a diketopiperazine/piperidine alkaloid was identified as a potential broad-spectrum coronaviral entry inhibitor through virtual screening. nih.gov This compound was found to inhibit the entry of SARS-CoV-2 pseudovirus and live virus into host cells at low micromolar IC50 values. nih.gov Molecular docking studies suggest that it binds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interfering with its interaction with the ACE2 receptor. nih.gov Microscale thermophoresis experiments confirmed that this compound binds to the RBDs of several coronaviruses, including SARS-CoV-2, SARS-CoV, MERS-CoV, and HCoV-HKU1. nih.gov
Table 3: Antiviral Activity of Piperidine Derivatives
| Compound Class | Virus | Mechanism of Action | Reference |
|---|---|---|---|
| 1,4,4-Trisubstituted piperidines | Human coronavirus 229E, SARS-CoV-2 | Inhibition of nsp5 main protease (Mpro) | nih.gov |
| N-Substituted piperidines | Influenza A/H1N1 virus | Reduction of viral reproduction | mdpi.com |
Investigation of Calcium Channel Modulation (in vitro, mechanistic studies)
The modulation of calcium channels is a key mechanism of action for a variety of therapeutic agents. Piperidine derivatives have been a focus of research in the development of T-type calcium channel blockers. In one study, 4-piperidinecarboxylate and 4-piperidinecyanide derivatives were synthesized and evaluated for their in vitro activity against the α(1G) T-type calcium channel. nih.gov
Several of these compounds demonstrated significant T-type calcium channel inhibitory activity. nih.gov The percentage of inhibition at a concentration of 10 μM ranged from 61.85% to 71.99%. nih.gov Importantly, these compounds also showed minimal off-target activity on the hERG channel, with IC50 values ranging from 1.57 ± 0.14 μM to 4.98 ± 0.36 μM. nih.gov The selective inhibition of T-type calcium channels is a desirable characteristic for potential therapeutic agents, particularly in the context of conditions like neuropathic pain. nih.gov
In addition to direct channel blocking, the modulation of calcium signaling can be linked to other cellular processes. For instance, in the context of oxidative stress, intracellular calcium levels play a crucial role as a second messenger. mdpi.com The TRPV1 channel, a calcium-permeable channel, has been implicated in defense mechanisms against oxidative stress. mdpi.com While not directly focused on this compound, this highlights the broader importance of calcium modulation in cellular signaling and its potential interplay with other pharmacological effects.
Table 4: In Vitro Activity of Piperidine Derivatives on Calcium Channels
| Compound Type | Target Channel | Activity | Off-Target Activity (hERG Channel IC50) | Reference |
|---|
T-type and L-type Calcium Channel Blocking Activity
Voltage-gated calcium channels are crucial in various physiological processes, and their modulation by small molecules is a significant area of therapeutic research. The piperidine moiety is a common scaffold in the development of calcium channel blockers.
T-type Calcium Channels:
T-type calcium channels are known to be involved in processes such as cardiac pacemaking, aldosterone (B195564) secretion, and renal hemodynamics. The development of mixed T- and L-type blockers is hypothesized to offer therapeutic advantages over selective L-type blockers. doi.org A number of piperidine analogues have been investigated for their T-type calcium channel blocking activity.
Research into novel diphenylpiperazine derivatives identified compounds that effectively inhibit T-type calcium channels. nih.gov These investigations, conducted using whole-cell patch clamp recordings on HEK293 cells, demonstrated the potential of the piperazine-piperidine scaffold in modulating these channels. nih.gov
Furthermore, a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory effects on T-type Ca2+ channels. nih.gov Structure-activity relationship studies highlighted that the presence of dialkyl substituents at the benzylic position is a key factor in enhancing inhibitory activity. nih.gov One of the synthesized compounds, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, when administered orally to spontaneously hypertensive rats, effectively lowered blood pressure without inducing reflex tachycardia, a common side effect associated with traditional L-type calcium channel blockers. nih.gov
Another study focused on spiro-piperidine azetidines and azetidinones as novel blockers of the T-type calcium channel subtype Ca(V)3.2, a target for treating inflammatory and neuropathic pain. nih.gov This research underscores the versatility of the piperidine core in designing selective T-type calcium channel antagonists.
L-type Calcium Channels:
L-type calcium channels are the primary targets for many clinically used antihypertensive drugs. doi.orgnih.gov These channels are prevalent in vascular smooth muscle, and their blockade leads to vasodilation. nih.govyoutube.com
A study on 4-diphenylmethoxy-1-methylpiperidine derivatives revealed their ability to block L-type calcium channels. mdpi.com Functional studies in isolated mouse mesenteric arteries showed that these compounds inhibit Ca2+-dependent contractions. Molecular modeling suggested that these derivatives interact with the alpha 1c subunit of the L-type calcium channel (CaV1.1), albeit at a different site than the classic dihydropyridine (B1217469) blocker nifedipine. mdpi.com This partial inhibition of Ca2+-dependent contractions may contribute to their observed anticontractile effects on adrenergic-dependent vascular contraction. mdpi.com
Similarly, a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for their calcium-channel-blocking activity. nih.gov The potency of these compounds was assessed by their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. The most effective compounds in this series featured fluoro substituents on the diphenylmethyl group. nih.gov
The table below summarizes the findings on the calcium channel blocking activity of various piperidine analogues.
| Compound Class/Derivative | Channel Type | Key Findings |
| Diphenylpiperazine derivatives | T-type | Effective inhibition of T-type calcium channels in HEK293 cells. nih.gov |
| 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | T-type | Dialkyl substitution at the benzylic position enhances inhibitory activity. Oral administration lowered blood pressure in hypertensive rats without reflex tachycardia. nih.gov |
| Spiro-piperidine azetidines and azetidinones | T-type (Ca(V)3.2) | Identified as novel blockers with potential for pain treatment. nih.gov |
| 4-Diphenylmethoxy-1-methylpiperidine derivatives | L-type | Inhibit Ca2+-dependent vascular contractions, likely through interaction with the CaV1.1 subunit. mdpi.com |
| 4-(Diarylmethyl)-1-[3-(aryloxy)propyl]piperidines | L-type | Fluoro-substituted derivatives were potent antagonists of calcium-induced contractions in rabbit aorta. nih.gov |
Role in Cellular Processes (e.g., cell proliferation beyond human clinical context)
The piperidine scaffold is not only relevant in the context of cardiovascular pharmacology but has also been investigated for its role in other cellular processes, notably cell proliferation.
Several studies have explored the antiproliferative effects of piperidine derivatives against various cancer cell lines. For instance, the piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER)-negative (MDA-MB-231) and ER-positive (MCF-7) breast cancer cells by causing cell cycle arrest in the G0/G1 phase. nih.gov Another compound, 2-amino-4-(1-piperidine)pyridine, demonstrated a dose-dependent inhibition of proliferation in HT29 and DLD-1 colon cancer cells, also by inducing G0/G1 cell cycle arrest and inhibiting cell migration and invasion. nih.gov
The piperidine nitroxide, 4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL), has also been shown to possess antiproliferative properties. nih.gov In a panel of human and rodent cell lines, TEMPOL was more effective at inhibiting the growth of neoplastic cells compared to non-neoplastic cells. Detailed studies on MCF-7 cells indicated that TEMPOL induces irreversible cell damage, likely through free radical-mediated processes, leading to apoptosis. nih.gov The cell cycle analysis revealed a biphasic effect, with an initial accumulation of cells in the G1 phase followed by an increase in the G2/M phase. nih.gov
Furthermore, novel N'-(adamantan-1-yl)piperidine-1-carbothioimidates have been synthesized and evaluated for their antiproliferative activity. mdpi.com Compounds within this series displayed significant and generalized antiproliferative effects against multiple human tumor cell lines. mdpi.com
The table below presents a summary of the research on the role of piperidine analogues in cellular proliferation.
| Compound/Derivative | Cell Lines | Key Findings on Cellular Processes |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231, MCF-7 | Inhibited cell proliferation via G0/G1 cell cycle arrest. nih.gov |
| 2-amino-4-(1-piperidine)pyridine | HT29, DLD-1 | Inhibited proliferation, migration, and invasion through G0/G1 cell cycle arrest. nih.gov |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPOL) | Various neoplastic and non-neoplastic lines | Selectively inhibited neoplastic cell growth; induced apoptosis and biphasic cell cycle arrest (G1 and G2/M). nih.gov |
| N'-(Adamantan-1-yl)piperidine-1-carbothioimidates | Various human tumor cell lines | Demonstrated significant and generalized antiproliferative activity. mdpi.com |
Mechanistic Insights into Biological Activity Molecular and Cellular Level
Ligand-Receptor/Enzyme Interaction Dynamics
The interaction of piperidine-based ligands with their protein targets is a dynamic process governed by a complex interplay of intermolecular forces. Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided significant insights into the binding modes of these compounds, particularly with targets like sigma receptors. nih.govnih.govmdpi.com
Research on piperidine (B6355638) analogues has revealed that their binding within receptor pockets is stabilized by a combination of specific interactions. A positively charged nitrogen atom on the piperidine ring is often a key feature, forming crucial ionic interactions. For instance, in the context of sigma-1 (σ1) receptor binding, this protonated amine can form a bidentate salt bridge with the carboxylate groups of specific amino acid residues, such as Glutamic acid 172 (Glu172) and Aspartic acid 126 (Asp126). nih.gov Furthermore, this ionized nitrogen can engage in π-cation interactions with aromatic residues like Phenylalanine 107 (Phe107), further anchoring the ligand in the binding site. nih.gov
Hydrophobic interactions also play a pivotal role. The alkyl or aryl substituents on the piperidine ring fit into hydrophobic pockets within the receptor. nih.gov The nature and size of these substituents can significantly influence the ligand's orientation and affinity. For example, the lengthening of a linking group can sometimes lead to a clash with residues in a hydrophobic pocket, causing a dramatic reduction in binding affinity. nih.gov MD simulations have helped to elucidate these dynamic interactions, showing how ligands settle into a stable pose and which amino acid contacts are most persistent over time, such as hydrogen bonds with residues like Glu172 and π-cation interactions with Trp89. rsc.org
Table 1: Key Molecular Interactions for Piperidine Analogues at the Sigma-1 Receptor This table is interactive. Click on the headers to sort.
| Interacting Ligand Moiety | Receptor Residue(s) | Type of Interaction | Significance | Reference |
|---|---|---|---|---|
| Protonated Piperidine Nitrogen | Glu172, Asp126 | Ionic Interaction (Salt Bridge) | Primary anchoring force | nih.gov |
| Protonated Piperidine Nitrogen | Phe107 | π-cation Interaction | Stabilization of the positive charge | nih.gov |
| Protonated Piperidine Nitrogen | Glu172 | Hydrogen Bond | Enhanced binding and stabilization | rsc.org |
| Hydrophobic Substituents | Hydrophobic Pocket | van der Waals / Hydrophobic | Affinity and selectivity determination | nih.gov |
| Protonated Piperidine Nitrogen | Trp89 | π-cation Interaction | Enhancement of binding properties | rsc.org |
Stereochemical Requirements for Biological Potency
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many piperidine derivatives. Receptors and enzymes are chiral environments, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand, often resulting in significant differences in binding affinity and functional potency. nih.govnih.gov
Studies on chiral piperidines have demonstrated that opioid receptors can distinguish between the enantiotopic edges of the piperidine ring. nih.gov In one key study, the enantiomers of a β-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine were synthesized and tested. The (-)-(2S,4R) enantiomer was found to be approximately ten times more potent in both analgesic tests and receptor binding studies than its (+)-(2R,4S) counterpart. nih.gov This underscores that a precise spatial orientation is required for optimal interaction with the receptor's binding site.
Similarly, in a series of 3,4-disubstituted piperidines designed as monoamine reuptake inhibitors, the stereochemistry at the 3 and 4 positions of the piperidine ring dictated both the potency and the selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (5-HTT), and norepinephrine (B1679862) transporter (NET). nih.gov For example, the (-)-methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate isomer was identified as a highly potent ligand at both DAT and 5-HTT. nih.gov Its various stereoisomers, however, displayed different profiles of activity and selectivity across the three transporters, highlighting how subtle changes in 3D structure can tune the pharmacological profile. nih.gov These findings demonstrate that the specific arrangement of substituents around the chiral centers of the piperidine core is a crucial factor for achieving high potency and desired selectivity. nih.govnih.gov
Table 2: Influence of Stereochemistry on the Biological Activity of Piperidine Derivatives This table is interactive. Click on the headers to sort.
| Compound Series | Stereoisomers Compared | Key Finding | Biological Target | Reference |
|---|---|---|---|---|
| beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine | (-)-(2S,4R) vs. (+)-(2R,4S) | The (-)-(2S,4R) enantiomer is ~10x more potent. | Opioid Receptors | nih.gov |
| 3,4-disubstituted piperidines (naphthyl substituted) | Diastereomers (e.g., 3β,4β vs 3α,4β) | Stereochemistry dictates potency and selectivity for different transporters. | DAT, 5-HTT, NET | nih.gov |
Cellular Pathway Modulation by 4-(2-Cyclopentylethyl)piperidine Analogues
The binding of a ligand to its receptor initiates a cascade of intracellular events, modulating one or more cellular signaling pathways. Piperidine analogues, by acting on various receptors, can influence these downstream pathways, leading to their ultimate physiological effects. Many of these compounds target G-protein coupled receptors (GPCRs), which are well-known for transducing extracellular signals into intracellular responses via second messengers like cyclic AMP (cAMP) and calcium (Ca²+). nih.gov
For instance, studies on 4-arylpiperidines as agonists for the serotonin 5-HT2C receptor, a type of GPCR, involved functional studies that measured changes in intracellular calcium metabolism. nih.gov Activation of the 5-HT2C receptor is known to couple to the Gq/G11 pathway, which leads to the activation of phospholipase C, subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately the release of Ca²+ from intracellular stores.
The interplay between the cAMP and Ca²+ signaling pathways is a fundamental aspect of cellular regulation. nih.gov The levels of cAMP are controlled by the activity of adenylyl cyclases (ACs), enzymes that can be either stimulated or inhibited by Ca²+ or Ca²+-binding proteins like calmodulin. nih.gov Therefore, a piperidine analogue that modulates a receptor leading to a change in intracellular Ca²+ concentration could indirectly affect cAMP levels, and vice versa. This cross-talk is a critical mechanism for integrating different signaling inputs and controlling cellular homeostasis. While the specific pathways modulated by this compound itself are not detailed in the available literature, the activities of its analogues at GPCRs suggest that modulation of canonical second messenger pathways, such as those involving intracellular calcium, is a likely mechanism of action. nih.govnih.gov
Protonation State Effects on Biological Activity
The biological activity of piperidine-containing compounds is often highly dependent on the protonation state of the piperidine nitrogen. This nitrogen atom is typically basic, with a pKa value that allows it to be predominantly protonated (i.e., positively charged) at physiological pH (around 7.4). This positive charge is frequently a critical requirement for effective interaction with the target receptor or enzyme. nih.govrsc.org
Research on piperidine derivatives targeting sigma receptors has consistently highlighted the crucial role of this protonated amine. nih.govrsc.org The positively charged nitrogen is essential for forming strong ionic interactions with negatively charged amino acid residues, such as glutamate (B1630785) or aspartate, in the receptor's binding pocket. nih.gov In silico calculations of the pKa of various piperidine analogues have shown a strong correlation between the percentage of the molecule in its protonated form and its binding affinity. Compounds that are poorly basic, and therefore largely uncharged at physiological pH, fail to bind to these receptors, demonstrating that the cationic charge is a prerequisite for recognition and binding. nih.govrsc.org
The pH of the local microenvironment can thus be a controlling parameter for the activity of these compounds. researchgate.net For piperazine (B1678402) derivatives, which are structurally related to piperidines, the pH of the treatment solution was found to be a more reliable predictor of biological efficacy than molecular structure or pKa alone. researchgate.net This underscores that the protonation state, dictated by both the molecule's intrinsic basicity and the surrounding pH, is a key factor governing the ability of the ligand to engage in the necessary electrostatic interactions for biological potency.
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental in the analysis of 4-(2-Cyclopentylethyl)piperidine, enabling the separation of the target compound from impurities and starting materials.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile and thermally sensitive analysis of this compound. It is extensively used for determining the purity of the final product and for real-time monitoring of its synthesis. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector, although other detectors like a Charged Aerosol Detector (CAD) can be employed for compounds lacking a strong chromophore. The retention time of the compound under specific conditions is a key identifier, while the peak area corresponds to its concentration, allowing for accurate quantification of purity.
| Parameter | Typical Conditions |
| Stationary Phase | Reversed-phase C18 column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis, Charged Aerosol Detector (CAD) |
| Application | Purity assessment, reaction monitoring |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds and is well-suited for the characterization of this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for this compound and any potential impurities. This technique is highly sensitive and can detect trace levels of byproducts, making it invaluable for purity assessment and for identifying volatile intermediates in the synthetic pathway.
| Parameter | Typical Conditions |
| Stationary Phase | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Ionization | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
| Application | Purity assessment, impurity identification |
For the isolation and purification of this compound on a larger scale, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater quantities of material. The goal is to separate the target compound from unreacted starting materials, byproducts, and other impurities to obtain a highly pure sample. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the collected fractions is often verified using analytical HPLC or GC-MS.
Advanced Spectroscopic Methods for Structural Confirmation
While chromatography provides information on purity and concentration, spectroscopic methods are indispensable for the definitive confirmation of the molecular structure of this compound.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy provides detailed insights into the connectivity of atoms within the this compound molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. This is crucial for tracing the carbon backbone of both the piperidine (B6355638) and cyclopentyl rings, as well as the ethyl linker.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the directly attached carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon atom in the molecule to its corresponding proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for establishing the connectivity between different fragments of the molecule, such as linking the ethyl chain to both the piperidine and cyclopentyl rings.
Together, these 2D-NMR techniques provide a comprehensive map of the molecular structure, confirming the identity of this compound.
| Technique | Information Provided |
| COSY | Shows correlations between coupled protons (¹H-¹H), revealing adjacent protons. |
| HSQC | Correlates protons (¹H) to their directly attached carbons (¹³C). |
| HMBC | Shows correlations between protons (¹H) and carbons (¹³C) over two to three bonds. |
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the this compound molecule. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of the compound. By comparing the experimentally measured exact mass with the theoretical mass calculated for the expected formula (C₁₂H₂₃N), the identity of this compound can be confirmed with a high degree of confidence. This technique is also instrumental in identifying the elemental composition of any unknown impurities.
| Parameter | Value |
| Molecular Formula | C₁₂H₂₃N |
| Theoretical Mass | Calculated based on the precise masses of the constituent isotopes |
| Measured Mass | Determined experimentally to high accuracy (e.g., within 5 ppm) |
| Application | Elemental composition determination, structural confirmation |
Method Validation in Academic Research Contexts
In the context of academic research, the validation of analytical methods for a compound like this compound is a critical step to ensure that the data generated are meaningful and can be confidently interpreted and compared with other studies. The validation process is tailored to the specific analytical technique being employed, which for a compound of this nature would likely include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Specificity and Selectivity: The initial step in validation is to establish the method's ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC or GC method, this would involve demonstrating that the peak corresponding to this compound is well-resolved from other peaks. In mass spectrometry, specificity is achieved by identifying unique fragment ions characteristic of the compound.
Linearity and Range: Linearity studies are performed to demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. A series of standard solutions of this compound at different concentrations would be prepared and analyzed. The results are typically evaluated by plotting the instrument response versus the concentration and determining the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. In an academic research setting, this is often determined by a recovery study. A known amount of pure this compound would be added to a sample matrix, and the analysis would be performed to determine the percentage of the added analyte that is recovered.
Precision: Precision is a measure of the method's reproducibility under the same operating conditions over a short interval of time (repeatability) and on different days or with different analysts (intermediate precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Robustness: Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, for example, parameters such as the pH of the mobile phase, column temperature, and flow rate might be varied slightly.
Hypothetical Data Tables for Method Validation:
The following tables represent the type of data that would be generated during the validation of an analytical method for this compound in an academic research context. It is important to note that this data is illustrative and based on typical expectations for such a validation, as specific published data for this compound is not available.
Table 1: Linearity Study for this compound by HPLC
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,543 |
| 5 | 63,211 |
| 10 | 124,876 |
| 25 | 311,543 |
| 50 | 625,112 |
| 100 | 1,250,456 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Study for this compound
| Sample Matrix | Amount Spiked (µg) | Amount Recovered (µg) | Recovery (%) |
| Blank Solvent | 50 | 49.5 | 99.0 |
| Synthetic Reaction Mixture | 50 | 48.8 | 97.6 |
| Average Recovery (%) | 98.3 |
Table 3: Precision (Repeatability) of this compound Analysis
| Replicate | Measured Concentration (µg/mL) |
| 1 | 25.1 |
| 2 | 24.9 |
| 3 | 25.2 |
| 4 | 24.8 |
| 5 | 25.0 |
| Mean | 25.0 |
| Standard Deviation | 0.158 |
| Relative Standard Deviation (RSD %) | 0.63 |
Future Research Directions and Unexplored Avenues for 4 2 Cyclopentylethyl Piperidine
Design and Synthesis of Novel Analogues with Tuned Pharmacological Profiles
A primary focus for future research will be the rational design and synthesis of novel analogues of 4-(2-cyclopentylethyl)piperidine with precisely tuned pharmacological profiles. nih.govnih.gov This involves a deep understanding of structure-activity relationships (SAR) to modify the core structure and achieve desired biological effects. nih.govnih.gov
Key strategies for analogue design include:
Stereochemical Control: The synthesis of stereochemically pure isomers is crucial, as different enantiomers and diastereomers often exhibit distinct pharmacological activities and metabolic stabilities. thieme-connect.comacs.orgnih.gov The development of stereoselective synthetic methods will be paramount in accessing these individual isomers. acs.orgnih.gov
Introduction of Functional Groups: The strategic introduction of various functional groups onto the piperidine (B6355638) ring or the cyclopentylethyl side chain can significantly modulate a compound's properties. This can enhance binding affinity to specific biological targets, improve pharmacokinetic properties, and reduce off-target effects. thieme-connect.comthieme-connect.com
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to analogues with improved potency, selectivity, and metabolic stability. This approach aims to retain the desired biological activity while optimizing other important drug-like properties.
The following table provides examples of how structural modifications to the piperidine scaffold can influence pharmacological activity, which can be applied to the design of novel this compound analogues.
| Structural Modification | Potential Pharmacological Impact | Example Compound Class |
| Introduction of a chiral center | Enhanced biological activity and selectivity thieme-connect.comthieme-connect.com | Chiral piperidine scaffolds thieme-connect.comthieme-connect.com |
| Substitution on the piperidine ring | Altered receptor binding and functional activity | 2,5-disubstituted piperidine derivatives nih.gov |
| N-substitution | Modulation of physicochemical properties and target affinity | N-substituted piperidones nih.gov |
| Introduction of a fluorine atom | Improved metabolic stability and binding affinity nih.gov | 4-aminomethyl-4-fluoropiperidine nih.gov |
Exploration of Alternative Synthetic Pathways and Sustainable Chemistry Approaches
The development of efficient and environmentally friendly synthetic methods for piperidine-containing compounds is a significant area of ongoing research. nih.govacgpubs.orgnews-medical.net Future efforts concerning this compound will likely focus on moving away from traditional, often harsh, synthetic conditions towards more sustainable "green chemistry" approaches. nih.govacgpubs.org
Promising avenues include:
Biocatalysis: The use of enzymes to catalyze key synthetic steps offers high selectivity and mild reaction conditions, reducing the need for protecting groups and minimizing waste. acs.orgnih.govukri.org Chemo-enzymatic strategies, which combine chemical and biological transformations, are particularly promising for the synthesis of complex chiral piperidines. acs.orgnih.gov
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes. nih.gov This technology allows for precise control over reaction parameters, leading to higher yields and purities. nih.gov
Catalyst Development: The design of novel and more efficient catalysts, including those based on earth-abundant metals, is crucial for developing more sustainable synthetic routes. nih.gov Heterogeneous catalysts that can be easily recovered and reused are particularly desirable. nih.gov
Solvent-Free and Water-Based Reactions: Minimizing or eliminating the use of hazardous organic solvents is a key principle of green chemistry. acgpubs.orgajchem-a.com Research into solvent-free reactions or the use of water as a solvent will be a priority. ajchem-a.com
Investigation of New Preclinical Biological Targets (Non-Human, Non-Clinical)
While the primary focus of piperidine research has often been on human clinical targets, there is significant potential for exploring the activity of this compound analogues against a range of non-human and non-clinical biological targets. This could open up new applications in areas such as agriculture, veterinary medicine, and as research tools.
Potential areas of investigation include:
Antiparasitic Agents: Piperidine derivatives have shown promise as antiparasitic agents. encyclopedia.pub Analogues of this compound could be screened against various parasites affecting livestock or crops.
Herbicides and Pesticides: The unique chemical space occupied by these compounds could lead to the discovery of novel herbicides or pesticides with new modes of action, potentially helping to overcome resistance to existing agents.
Probes for Biological Research: Highly potent and selective analogues could be developed as pharmacological tools to study the function of specific receptors or enzymes in various biological systems, contributing to a deeper understanding of fundamental biological processes. For instance, derivatives could be designed to interact with specific enzyme classes or transport systems. clinmedkaz.org
Advanced Computational Modeling for Rational Design and Mechanism Prediction
Computational chemistry plays an increasingly vital role in modern drug discovery and chemical research. nih.govnih.gov For this compound, advanced computational modeling can accelerate the design process and provide valuable insights into the mechanisms of action.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how a ligand interacts with its biological target, helping to understand binding modes and predict binding affinities. nih.gov
Quantum Chemistry Calculations: These calculations can be used to study the electronic properties of molecules, predict reaction mechanisms, and understand the conformational preferences of flexible molecules like piperidines. acs.orgrsc.org
Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to identify the key chemical features required for biological activity. These models can then be used to virtually screen large compound libraries for new potential hits.
Machine Learning and AI: The application of machine learning and artificial intelligence can help to predict the biological activities and physicochemical properties of novel compounds, further streamlining the design and discovery process. nuvisan.com
Integration of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the vast chemical space around the this compound scaffold, the integration of high-throughput screening (HTS) and combinatorial chemistry will be essential. nih.govnih.gov
Combinatorial Libraries: The synthesis of large, diverse libraries of related compounds allows for the rapid screening of many molecules against a biological target. nih.govyoutube.com This approach significantly increases the chances of identifying "hit" compounds with desired activities. youtube.com Encoded library technologies can further enhance the efficiency of this process. researchgate.net
High-Throughput Screening (HTS): HTS platforms enable the rapid testing of thousands of compounds in a short period, making it feasible to screen large combinatorial libraries. nuvisan.comthermofisher.com The development of miniaturized and cost-effective assays is crucial for successful HTS campaigns. nuvisan.com
Fragment-Based Screening: This approach involves screening smaller, less complex "fragments" that can then be grown or linked together to create more potent lead compounds. nuvisan.comwhiterose.ac.uk Given the 3D nature of the piperidine scaffold, it is an excellent starting point for fragment-based discovery. whiterose.ac.ukwhiterose.ac.uk
Addressing Research Gaps and Emerging Challenges in Piperidine Chemistry
Despite significant advances, several research gaps and challenges in piperidine chemistry remain to be addressed. Future research on this compound and its analogues will need to tackle these issues.
Synthesis of Complex Scaffolds: The development of methods for the synthesis of highly substituted and stereochemically complex piperidines remains a challenge. nih.govajchem-a.com New synthetic strategies are needed to access novel and diverse chemical architectures. nih.gov
"Escape from Flatland": The pharmaceutical industry is increasingly focused on developing more three-dimensional molecules, as they often have better pharmacological properties than their "flat" aromatic counterparts. news-medical.netencyclopedia.pub The piperidine scaffold is well-suited to this trend, and future research should continue to explore its potential in creating novel 3D structures. news-medical.netwhiterose.ac.uk
Understanding and Predicting Metabolism: Predicting the metabolic fate of piperidine-containing compounds is crucial for designing safer and more effective drugs. Further research is needed to understand the enzymes involved in piperidine metabolism and to develop predictive models.
Sustainable Sourcing of Starting Materials: As the demand for piperidine-based compounds grows, ensuring a sustainable supply of starting materials is essential. Research into the use of biomass-derived feedstocks for piperidine synthesis is a promising area. ukri.org
Q & A
Basic Question: What are the standard synthetic routes for 4-(2-Cyclopentylethyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves alkylation of a piperidine core with a cyclopentylethyl moiety. A common approach includes:
Starting Material Preparation : Piperidine derivatives (e.g., 4-hydroxypiperidine) are functionalized with protecting groups (e.g., benzyl or tosyl) to direct regioselectivity .
Nucleophilic Substitution : Reaction with 2-cyclopentylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
Deprotection : Acidic or catalytic hydrogenation conditions remove protecting groups .
Optimization Tips :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to adjust reaction time and temperature .
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. The cyclopentyl protons (δ 1.4–2.1 ppm) and piperidine methylene groups (δ 2.5–3.0 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 208.23 g/mol) .
- HPLC-PDA : Quantifies purity (>95%) and detects isomers or byproducts .
- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are synthesized .
Advanced Question: How does the cyclopentylethyl substituent influence the electronic and steric properties of the piperidine ring?
Methodological Answer:
The cyclopentylethyl group:
- Steric Effects : Introduces significant bulk, potentially hindering axial interactions with biological targets. Molecular dynamics simulations can quantify steric hindrance .
- Electronic Effects : The cyclopentyl group is mildly electron-donating via hyperconjugation, altering the basicity of the piperidine nitrogen (pKa shifts by ~0.5–1.0 units) .
Comparative Analysis : Compared to trifluoromethyl groups (electron-withdrawing), cyclopentylethyl enhances lipophilicity (logP increases by ~2.0), impacting membrane permeability .
Advanced Question: What structure-activity relationship (SAR) trends are observed for this compound in receptor binding assays?
Methodological Answer:
- Lipophilicity and Target Affinity : The cyclopentylethyl group improves binding to hydrophobic pockets in CNS targets (e.g., σ receptors or monoamine transporters). SAR studies show a 3–5× increase in affinity compared to unsubstituted piperidine .
- Conformational Rigidity : The bicyclic structure restricts piperidine ring puckering, favoring specific binding poses. Docking studies with homology models (e.g., α4β2 nAChR) validate this .
- Functional Assays : Cyclic AMP or calcium flux assays quantify efficacy (EC₅₀) and selectivity .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
Contradictions may arise from:
Synthetic Variability : Impurities (e.g., regioisomers) skew bioactivity. Validate purity via orthogonal methods (HPLC, NMR) .
Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH alter receptor binding. Standardize protocols across labs .
Pharmacokinetic Factors : Metabolic stability (e.g., CYP450 oxidation of the cyclopentyl group) affects in vivo results. Use liver microsome assays to compare metabolic profiles .
Advanced Question: What strategies enhance the utility of this compound as a scaffold in drug discovery?
Methodological Answer:
- Late-Stage Functionalization : Introduce diversifying groups (e.g., halogens, amines) via C–H activation or cross-coupling reactions .
- Prodrug Design : Convert the piperidine nitrogen to a carbamate or amide to improve bioavailability .
- Fragment-Based Screening : Use the core structure in SPR or cryo-EM studies to identify novel binding partners .
Advanced Question: What challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix Interference : Serum proteins bind to the hydrophobic cyclopentyl group. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
- Sensitivity Limits : LC-MS/MS with MRM mode enhances detection (LOD ~0.1 ng/mL). Deuterated internal standards correct for ion suppression .
- Isomer Discrimination : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers if asymmetric centers are present .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles. Use fume hoods for synthesis .
- Toxicity Mitigation : Limited data available; assume acute toxicity (LD₅₀ estimated at 200–300 mg/kg). Avoid inhalation/dermal contact .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
